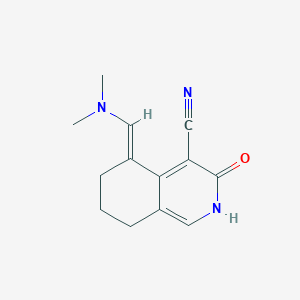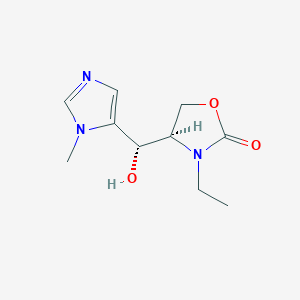
2-Benzyl-1,2-oxazolidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylisoxazolidin-5-ol is a heterocyclic compound that features an isoxazolidine ring with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylisoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glyoxal in the presence of a base, followed by cyclization to form the isoxazolidine ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for 2-benzylisoxazolidin-5-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylisoxazolidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylisoxazolidinone, while reduction can produce various benzyl-substituted isoxazolidines.
Scientific Research Applications
2-Benzylisoxazolidin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-benzylisoxazolidin-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
2-Benzylisoxazolidin-3-one: Similar in structure but with a different functional group at the 3-position.
2-Benzylisoxazolidin-4-one: Another isomer with a different functional group at the 4-position.
Benzoxazole derivatives: These compounds share a similar benzyl group but have different heterocyclic rings.
Uniqueness: 2-Benzylisoxazolidin-5-ol is unique due to its specific ring structure and the presence of both a benzyl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133500-36-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-benzyl-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C10H13NO2/c12-10-6-7-11(13-10)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
GYZADQFNBOXZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



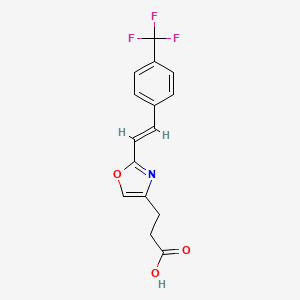
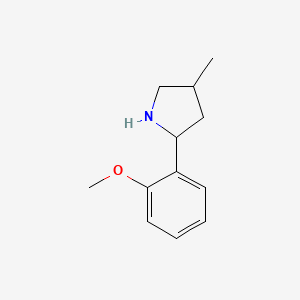

![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
![2-(Chloromethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877444.png)

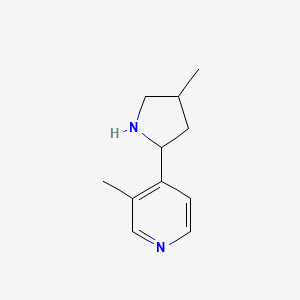
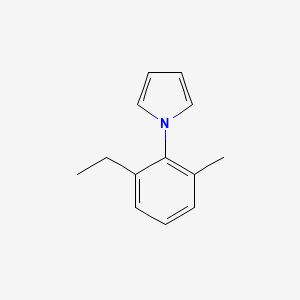
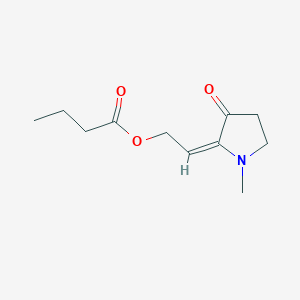
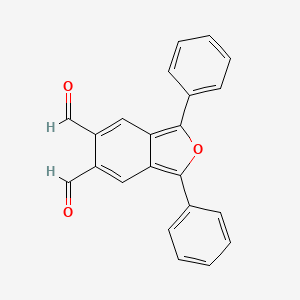
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
